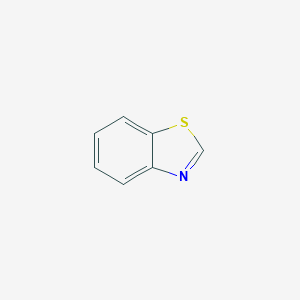

Benzothiazole

Description

Properties

IUPAC Name |

1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJUPLGTWVMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024586 | |

| Record name | Benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS], Clear to amber liquid; quinoline-like, rubbery odour | |

| Record name | Benzothiazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzothiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227-228 °C AT 765 MM HG, 231.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE, Very soluble in ether, soluble in acetone, slightly soluble in water., 4.3 mg/mL at 25 °C, Very slightly soluble in water; Soluble in acetone, carbon disulfide, Miscible at room temperature (in ethanol) | |

| Record name | BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzothiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.246 AT 20 °C/4 °C, 1.236-1.240 | |

| Record name | BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzothiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow liquid | |

CAS No. |

95-16-9 | |

| Record name | Benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5BW2593EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

2 °C | |

| Record name | BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Benzothiazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties confer a remarkable versatility, enabling interaction with a wide array of biological targets. This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This in-depth technical guide provides a comprehensive overview of the fundamental properties of the benzothiazole scaffold, including its physicochemical characteristics, chemical reactivity, and biological significance, to aid researchers in the rational design and development of novel therapeutics.

Physicochemical and Structural Properties

The physicochemical properties of the benzothiazole scaffold are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The parent benzothiazole is a colorless to yellow-brown, slightly viscous liquid with a quinoline-like odor.[5][6] Its derivatives, however, span a wide range of physical states and properties depending on the nature and position of their substituents.

Table 1: Physicochemical Properties of Benzothiazole

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NS | [2] |

| Molecular Weight | 135.19 g/mol | [5] |

| Melting Point | 2 °C | [2][7] |

| Boiling Point | 231 °C | [2][7] |

| Density | 1.238 g/mL at 25 °C | [2][7] |

| Water Solubility | Slightly soluble (3 g/L) | [5][7] |

| logP | 2.01 | [5] |

| pKa | 0.85 ± 0.10 (Predicted) | [7] |

| Refractive Index | n20/D 1.642 | [7] |

Structural Characteristics

The benzothiazole ring system is planar, a feature that facilitates π-π stacking interactions with biological macromolecules like proteins and nucleic acids.[2][8] X-ray crystallography studies have provided precise data on bond lengths and angles, confirming the aromatic nature of the bicyclic system.

Table 2: Selected Bond Lengths and Angles of Benzothiazole Derivatives

| Parameter | Bond/Angle | Value (Å or °) | Reference(s) |

| Bond Length | C7-C7a | Shorter than C7a-C3a | [9][10] |

| Bond Length | C3a-C4 | Shorter than C7a-C3a | [9][10] |

| Bond Angle | C2—C8=C9 (in a derivative) | 129.40 (12) | [11] |

| Interplanar Angle | Benzothiazole & Acrylonitrile moiety | 11.16 (4) | [11] |

| Intramolecular Contact | S⋯O=C (in a derivative) | 2.727 (2) | [10] |

Chemical Reactivity and Synthesis

The chemical reactivity of the benzothiazole scaffold is centered around the thiazole ring, particularly at the C2 position, which is susceptible to both electrophilic and nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents, enabling the generation of large and diverse chemical libraries for drug screening.

General Synthesis Workflow

The most common and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various electrophilic partners such as carboxylic acids, aldehydes, or acid chlorides.[12][13][14]

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

This protocol describes a general, solvent-free method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and a carboxylic acid.[12]

Materials:

-

2-Aminothiophenol

-

Substituted carboxylic acid

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

Procedure:

-

In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the desired carboxylic acid (1 mmol).

-

Heat the reaction mixture to 150°C with stirring for 30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the purified product using spectroscopic methods.

Spectroscopic Characterization

The unambiguous identification and structural elucidation of benzothiazole derivatives rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the substitution pattern and overall structure of benzothiazole derivatives.

Experimental Protocol: NMR Analysis [15][16]

Sample Preparation:

-

Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 s, and 16-32 scans.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 0-200 ppm, relaxation delay of 2-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

-

Process the acquired free induction decays (FIDs) with Fourier transformation.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak.

Table 3: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Benzothiazole Core

| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference(s) |

| H2 | ~9.0 - 9.2 | s | [15] |

| H4 | ~8.0 - 8.2 | d | [15] |

| H5 | ~7.4 - 7.6 | t | [15] |

| H6 | ~7.3 - 7.5 | t | [15] |

| H7 | ~7.8 - 8.1 | d | [15] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis [15][17]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for Benzothiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak | [18][19] |

| C=N stretch (thiazole) | 1650-1550 | Medium | [18][19] |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong | [18][19] |

| C-S stretch | 700-600 | Weak | [19] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: LC-MS Analysis [16][20]

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

LC-MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Scan Range: A suitable m/z range to include the expected molecular ion.

Biological Activities and Signaling Pathways

Benzothiazole derivatives have been shown to exert their biological effects through various mechanisms of action, often by interacting with specific enzymes or receptors. A prominent area of research is their activity as kinase inhibitors in cancer therapy.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[3][4][21]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

ATR Kinase Inhibition and DNA Damage Response

Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR) pathway, which is essential for cancer cell survival. Benzothiazole-chromone hybrids have been developed as inhibitors of ATR kinase, highlighting another avenue for their anticancer activity.[22][23]

Conclusion

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, endowed with a unique combination of physicochemical properties, chemical reactivity, and biological activities. Its planar aromatic system and the reactive C2 position provide an ideal platform for the design and synthesis of diverse libraries of compounds. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties, coupled with a growing understanding of their mechanisms of action at the molecular level, continues to fuel the development of novel benzothiazole-based therapeutics. This technical guide serves as a foundational resource for researchers, providing essential data and methodologies to facilitate the exploration and exploitation of this remarkable scaffold in the ongoing quest for new and effective medicines.

References

- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. ijcps.org [ijcps.org]

- 13. Unconventional approaches for synthesis of 2-substituted benzothiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 22. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Semantic Scholar [semanticscholar.org]

The Enigmatic World of Benzothiazoles: A Technical Guide to Their Natural Occurrence and Isolation

A comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and methodologies for the extraction and purification of benzothiazole derivatives.

The benzothiazole moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of pharmacologically active agents. While synthetic benzothiazole chemistry is a well-established field, nature itself is a prolific source of these valuable compounds. This technical guide delves into the natural occurrence of benzothiazole derivatives, their biosynthetic origins, and the experimental protocols for their isolation, providing a foundational resource for the discovery and development of novel therapeutics.

Natural Occurrence of Benzothiazole Derivatives

Benzothiazole and its derivatives are found in a diverse range of terrestrial and marine organisms, where they play varied ecological roles and exhibit a broad spectrum of biological activities. These naturally occurring compounds range from simple volatile molecules contributing to the aroma of foods to complex alkaloids with potent cytotoxic and antimicrobial properties.

Terrestrial Sources

In the terrestrial realm, benzothiazole derivatives have been identified in various plants and microorganisms. They are known to contribute to the characteristic flavor profiles of certain foods. For instance, benzothiazole is a known flavor component in tea leaves and cranberries. Fungi, such as Aspergillus clavatus and Polyporus frondosus, also produce benzothiazole derivatives as flavor compounds.

One of the most iconic naturally occurring benzothiazoles is firefly luciferin (B1168401) , the substrate for the luciferase enzyme responsible for the mesmerizing bioluminescence of fireflies. This complex molecule is a key component in a highly efficient biological light-emitting system.

Marine Sources

The marine environment, particularly marine invertebrates, has proven to be a rich reservoir of structurally unique and biologically active benzothiazole alkaloids. Marine sponges, in particular, are prolific producers of these compounds. The dercitin-kuanoniamine family of alkaloids, isolated from sponges of the Dercitus and Stellata genera, represents a significant class of marine benzothiazoles. These compounds often exhibit potent cytotoxic, antiviral, and immunomodulatory properties.

Quantitative Data on Natural Abundance

| Compound | Natural Source | Yield/Concentration | Reference |

| Dercitin | Dercitus sp. (marine sponge) | 0.69% of wet weight |

This table summarizes the available quantitative data on the natural abundance of selected benzothiazole derivatives. Further research is needed to quantify these compounds in other natural sources.

Biosynthesis of Benzothiazole Derivatives

The biosynthesis of the benzothiazole ring system in nature is an elegant example of enzymatic catalysis. While the pathways for many derivatives are yet to be fully elucidated, the biosynthesis of firefly luciferin has been a subject of significant investigation.

The proposed biosynthetic pathway for firefly luciferin commences with the reaction of p-benzoquinone with two molecules of L-cysteine. A key step in the formation of the benzothiazole ring is the decarboxylation of one of the L-cysteine molecules. The pathway involves a series of condensation and cyclization reactions to construct the final complex structure of luciferin.

Isolation of Benzothiazole Derivatives from Natural Sources

The isolation of benzothiazole derivatives from their natural matrices is a critical step in their characterization and biological evaluation. The methodologies employed are tailored to the specific compound and the source material.

General Experimental Protocol for Extraction from Marine Sponges

Marine sponges are a primary source of novel benzothiazole alkaloids. The following protocol outlines a general procedure for the extraction of bioactive compounds from sponge tissue.

1. Sample Collection and Preparation:

-

Collect sponge samples and freeze them immediately to preserve the chemical integrity of the secondary metabolites.

-

Lyophilize (freeze-dry) the frozen sponge material to remove water, which facilitates subsequent solvent extraction.

-

Grind the dried sponge tissue into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The choice of solvent is critical and depends on the polarity of the target benzothiazole derivatives.

-

Methanol (B129727): A commonly used solvent for the extraction of a broad range of semi-polar to polar compounds. Soak the powdered sponge material in methanol for an extended period (e.g., 24 hours) with occasional agitation.

-

Aqueous Extraction: Water can be used to extract highly polar compounds.

-

Solvent Partitioning: For a more targeted extraction, a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) can be used sequentially to fractionate the extract based on compound polarity.

3. Filtration and Concentration:

-

After the extraction period, filter the mixture to separate the solvent extract from the solid sponge residue. Whatman filter paper is commonly used for this purpose.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. This yields a crude extract containing a mixture of compounds.

4. Purification:

-

The crude extract is a complex mixture and requires further purification to isolate the target benzothiazole derivatives.

-

Chromatography: This is the most powerful technique for purification.

-

Column Chromatography: Pack a column with a stationary phase (e.g., silica (B1680970) gel) and elute the crude extract with a solvent gradient of increasing polarity. Collect fractions and analyze them for the presence of the target compound.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Both normal-phase and reverse-phase HPLC can be employed depending on the compound's properties.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the purification and to identify fractions containing the desired compound.

-

5. Structure Elucidation:

-

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

-

Conclusion and Future Directions

The natural world presents a vast and largely untapped resource for the discovery of novel benzothiazole derivatives with significant therapeutic potential. While progress has been made in identifying their natural sources and understanding their biosynthesis, particularly for iconic molecules like firefly luciferin, much remains to be explored. Future research should focus on:

-

Quantitative analysis of known benzothiazole-containing organisms to better assess their viability as sources for drug discovery.

-

Detailed elucidation of the biosynthetic pathways for a wider range of naturally occurring benzothiazoles, which could pave the way for their biotechnological production.

-

Development of optimized and standardized isolation protocols to improve the efficiency and yield of these valuable natural products.

A deeper understanding of the natural occurrence and isolation of benzothiazole derivatives will undoubtedly fuel the engine of drug discovery, leading to the development of new and effective treatments for a wide range of human diseases.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Benzothiazole Core: Structure, Electronic Properties, and Therapeutic Applications

Introduction

Benzothiazole is a privileged heterocyclic scaffold consisting of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring.[1][2] This bicyclic system is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of pharmacological activities.[3][4][5] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a focal point in modern drug discovery.[3]

Derivatives of benzothiazole have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][3] Marketed drugs such as Riluzole (for amyotrophic lateral sclerosis) and diagnostic agents like Pittsburgh Compound B (for imaging β-amyloid plaques) underscore the therapeutic and clinical relevance of this scaffold.[3]

This technical guide provides a comprehensive overview of the benzothiazole core, detailing its fundamental structure, electronic properties, and the experimental and computational methodologies used for its characterization. It is intended to serve as a resource for professionals engaged in chemical research and drug development.

The Benzothiazole Core Structure

The fundamental structure of benzothiazole features a 1,3-thiazole ring fused to a benzene ring at the 4 and 5 positions. The resulting nine-atom bicyclic system is planar.[3][6] The presence of both a nitrogen and a sulfur heteroatom in the thiazole ring imparts distinct chemical and electronic characteristics. The numbering of the atoms in the benzothiazole ring system follows a standard convention, which is crucial for the nomenclature of its derivatives.

The structure is electron-withdrawing and readily undergoes substitution at the C2 position of the thiazole ring, which is a common site for introducing chemical diversity to modulate biological activity.[5][6] The structure-activity relationship (SAR) studies of benzothiazole derivatives often reveal that modifications at the C2, C5, and C6 positions significantly influence their pharmacological profiles.[5]

Electronic Properties

The electronic properties of the benzothiazole core are fundamental to its chemical reactivity and its ability to engage in molecular interactions with biological targets. These properties are primarily governed by the distribution of electrons across the aromatic system and are often described using quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7][8] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and generally more reactive.[8][9]

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties.[10][11] The introduction of various substituents onto the benzothiazole core can significantly tune its electronic properties. Electron-donating groups (EDGs) tend to increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. Both types of substitutions can lead to a reduction in the HOMO-LUMO gap, thereby altering the molecule's reactivity and potential for biological activity.[7][12]

Quantitative Electronic Data

The following table summarizes calculated electronic properties for a selection of benzothiazole derivatives from computational studies. These values were determined using Density Functional Theory (DFT) at the B3LYP/6-31+G** or similar levels of theory.

| Compound/Derivative Description | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Furan-based (Comp1) | -5.59 | -1.95 | 3.64 | [11][12] |

| Thiophene-based (Comp2) | -5.58 | -1.88 | 3.70 | [11][12] |

| Nitro-Furan-based (Comp3) | -6.18 | -3.35 | 2.83 | [11][12] |

| Carbazole-based (Comp4) | -5.52 | -1.92 | 3.60 | [11][12] |

| p-methylphenyl-substituted (Cpd 1) | -5.44 | -0.73 | 4.71 | [7][8] |

| p-chlorophenyl-substituted (Cpd 2) | -5.61 | -0.99 | 4.62 | [7][8] |

| p-methoxyphenyl-substituted (Cpd 3) | -5.32 | -0.68 | 4.64 | [7][8] |

| 3,5-bis(trifluoromethyl)phenyl-substituted (Cpd 4) | -5.98 | -1.52 | 4.46 | [7][8] |

| Unsubstituted Phenyl (Cpd 5) | -5.51 | -0.78 | 4.73 | [7][8] |

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exert their biological effects by modulating various cellular signaling pathways critical for disease progression. In oncology, for instance, they have been shown to inhibit key kinases involved in cell proliferation, survival, and angiogenesis.[3]

A notable example is the inhibition of the PI3K/Akt/mTOR and ERK signaling pathways.[13] These pathways are frequently hyperactivated in many cancers, promoting tumor growth and resistance to therapy. Certain benzothiazole compounds, such as 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), have been demonstrated to significantly inhibit both AKT and ERK signaling, leading to apoptosis and cell cycle arrest in cancer cells.[13][14] This dual-action capability makes them promising candidates for developing more effective cancer therapies.[14]

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. The following is a generalized protocol.

Reactants:

-

2-Aminothiophenol

-

Aryl aldehyde, carboxylic acid, or acid chloride

-

Solvent (e.g., Ethanol, Acetonitrile, or DMF)

-

Catalyst or Oxidant (e.g., H₂O₂, Cerium Ammonium Nitrate, or acid catalyst)

Procedure:

-

Dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the aryl aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.

-

If required, add the catalyst or oxidizing agent (e.g., 30% H₂O₂) dropwise to the mixture.[15]

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 50-70°C) for several hours.[15][16]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

-

If necessary, adjust the pH to be alkaline using a base like sodium hydroxide (B78521) solution.

-

Filter the solid precipitate, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted benzothiazole.

Physicochemical Characterization

The structural confirmation of newly synthesized benzothiazole derivatives is crucial. This is typically achieved through a combination of spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Methodology: A small sample of the compound is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film. The sample is then scanned with infrared light.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For benzothiazoles, key peaks include C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (~3025 cm⁻¹), and C-S stretching (~690 cm⁻¹).[15][18] If amide linkages are present, N-H (~3344 cm⁻¹) and C=O (~1690 cm⁻¹) stretches will also be prominent.[15][19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation:

-

¹H NMR: The chemical shifts (δ, in ppm), integration, and splitting patterns of the protons are analyzed. Protons on the benzene ring of the benzothiazole core typically appear in the aromatic region (δ 7.0-8.5 ppm). Protons of substituents will have characteristic shifts.[13][20]

-

¹³C NMR: The spectrum reveals the chemical environments of the carbon atoms. The carbon atom of the N=C-S group (C2) in the thiazole ring shows a characteristic resonance around 156-166 ppm.[16]

-

-

-

Mass Spectrometry (MS):

-

Methodology: A minute amount of the sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Interpretation: The spectrum provides the molecular weight of the compound, typically observed as the molecular ion peak [M]⁺ or a protonated species [M+H]⁺. This confirms the elemental composition of the synthesized molecule.[13][20]

-

Computational Protocol for Electronic Properties

-

Methodology:

-

Structure Drawing: The 3D structure of the benzothiazole derivative is drawn using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is performed using DFT calculations, commonly with the B3LYP functional and a basis set like 6-31+G**.[11]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[11]

-

FMO Calculation: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are calculated from the optimized geometry.

-

Data Analysis: The HOMO and LUMO energy values are extracted, and the energy gap (ΔE = E_LUMO - E_HOMO) is calculated to assess the molecule's reactivity and electronic characteristics.[9]

-

References

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. tandfonline.com [tandfonline.com]

- 17. jyoungpharm.org [jyoungpharm.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemistryjournal.in [chemistryjournal.in]

Spectroscopic Characterization of the Benzothiazole Nucleus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth technical overview of the spectroscopic methods used to characterize the benzothiazole nucleus, a privileged scaffold in medicinal chemistry.[1][2] It details the principles and data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. The content is supplemented with detailed experimental protocols, tabulated spectral data for easy comparison, and visualizations of key workflows and biological pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the benzothiazole ring system. The spectrum of benzothiazole typically displays multiple absorption bands corresponding to π → π* transitions within the fused aromatic system.[3] The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the ring and the solvent used.[3]

Data Presentation: UV-Vis Absorption Maxima (λmax)

| Compound | λmax (nm) | Solvent |

| Benzothiazole | 220, 250, 285, 296 | Alcohol / Methanol |

| Benzothiazole | 250, 284, 296 | Alcohol |

| Azo-substituted Benzothiazole | 261, 320 | Not Specified |

| 2,2'-bithienyl-benzothiazole | 378 | Not Specified |

| bis-benzothiazole | 386 | Not Specified |

| BTPCP Derivative | 324, 382 | Not Specified |

Note: λmax values are subject to variation based on solvent polarity and specific substituent groups.[3]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the benzothiazole derivative in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.[4] The concentration should be adjusted to achieve an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[4]

-

Instrument Setup : Power on the UV-Vis spectrophotometer and allow the deuterium (B1214612) and tungsten lamps to warm up for at least 15-20 minutes to ensure a stable baseline.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank or reference.[4]

-

Data Acquisition : Record a baseline spectrum using the solvent-filled cuvette. Following this, replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and characterize the bonding within the benzothiazole structure. The vibrational frequencies of the bonds in the molecule correspond to specific absorption bands in the infrared spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3108 - 3008 | C-H stretch | Aromatic C-H stretching vibrations.[2] |

| 1640 - 1630 | C=N stretch | Stretching of the imine bond within the thiazole (B1198619) ring.[5][6] |

| 1550 - 1412 | C=C stretch | Aromatic ring stretching vibrations.[6] |

| 1382 - 1266 | C-N stretch | Stretching of the carbon-nitrogen single bond.[7] |

| ~815 - 748 | C-S stretch | Stretching of the carbon-sulfur bond in the thiazole ring.[6] |

| 871 - 812 | C-H bend | Out-of-plane bending of C-H bonds in the benzene (B151609) ring.[8] |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount of the solid benzothiazole sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[4] The mixture should be homogenous.

-

Pellet Formation : Transfer the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Recording : Record the spectrum, typically over a range of 4000-400 cm⁻¹.[9] Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of benzothiazole derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework.[10]

Data Presentation: ¹H NMR Spectroscopic Data (δ, ppm)

| Compound | H2 | H4 | H5 | H6 | H7 | Solvent |

| Benzothiazole | 9.24 | 8.14 | 7.50 | 7.40 | 8.08 | Acetone-d₆ |

| Benzothiazole | 8.97 | 8.14 | 7.51 | 7.46 | 7.94 | CDCl₃ |

| 2-Aminobenzothiazole | - | 7.55 (d) | 7.03 (t) | 7.26 (t) | 7.62 (d) | DMSO-d₆ |

| 6-Chlorobenzothiazole-2-thiol | - | 7.46-7.40 (m) | 7.46-7.40 (m) | - | 7.28 (d) | DMSO-d₆ |

(d = doublet, t = triplet, m = multiplet)

Data Presentation: ¹³C NMR Spectroscopic Data (δ, ppm)

| Compound | C2 | C4 | C5 | C6 | C7 | C8 (C-S) | C9 (C-N) | Solvent |

| 6-Chlorobenzothiazole-2-thiol | 190.5 (C=S) | 124.6 | 116.8 | 130.4 | 114.3 | 141.1 | 131.9 | DMSO-d₆ |

| Benzothiazole Derivative (B7) | 163.3 | 121.5 | 126.0 | 124.7 | 122.6 | 156.3 | 131.9 | CDCl₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the benzothiazole sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is completely dissolved.

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize homogeneity for the specific solvent.[4]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4] Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS).[10]

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are generally required.[4] A significantly larger number of scans is necessary to obtain a high-quality spectrum due to the lower natural abundance of the ¹³C isotope.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of benzothiazole compounds. The fragmentation pattern observed, particularly with electron ionization (EI), provides valuable structural information. The molecular ion (M+) peak is typically observed, and subsequent fragmentation often involves cleavage of the thiazole ring and loss of substituents.[11]

Data Presentation: Key Fragment Ions (m/z) in EI-MS

| Compound | Molecular Weight (Da) | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| Benzothiazole | 135.19 | 135 | 108, 82, 69 |

| 2-Methylbenzothiazole | 149.21 | 149 | 148, 108, 91, 69 |

| 2-Mercaptobenzothiazole | 167.25 | 167 | 134, 108, 96, 69 |

| 2-Aminobenzothiazole | 150.20 | 150 | 123, 108, 96, 69 |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

Instrumentation : The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[11]

-

GC Separation : Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions.[11]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[11]

-

Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.[11]

Visualizations: Workflows and Signaling Pathways

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized benzothiazole derivative.

Caption: General workflow for characterizing a novel benzothiazole derivative.

Benzothiazole Derivatives in Drug Development Signaling

Benzothiazole derivatives are being actively investigated as potent inhibitors of key signaling pathways implicated in cancer and inflammation, such as the STAT3, AKT, and ERK pathways.[1][12][13]

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and indicates the inhibitory action of certain benzothiazole-based compounds.

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

References

- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. repository.qu.edu.iq [repository.qu.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

The Biological Activity Spectrum of the Benzothiazole Pharmacophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of the benzothiazole pharmacophore, detailing its roles in anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic applications. This document is designed to be a thorough resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways and workflows.

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.

A notable mechanism of action for some benzothiazole derivatives is the inhibition of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][3] For instance, certain benzothiazole compounds act as potent EGFR tyrosine kinase inhibitors by competing with ATP at the catalytic domain, thereby blocking downstream signaling.[4] Similarly, derivatives have been designed to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3] The novel benzothiazole derivative PB11, for example, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[5][6]

Quantitative Data: In Vitro Anticancer Activity of Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | Non-small cell lung cancer (NCI-H522) | 0.0223 | [4] |

| Compound 4a | Rat Brain Glioma (C6) | 0.03 | [1] |

| Compound 4d | Rat Brain Glioma (C6) | 0.03 | [1] |

| PB11 | Glioblastoma (U87) | < 0.05 | [6] |

| PB11 | Cervix cancer (HeLa) | < 0.05 | [6] |

| Compound 4k | Pancreatic Cancer (AsPC-1) | 10.08 | [7] |

| Compound 4l | Pancreatic Cancer (AsPC-1) | 14.78 | [7] |

| Compound 4k | Pancreatic Cancer (BxPC-3) | 11.92 | [7] |

| Compound 4l | Pancreatic Cancer (BxPC-3) | 13.67 | [7] |

| Compound 10 | Prostate Cancer (PC-3) | Not Specified (75.9% inhibition at 1 µM) | [3] |

| Compound 11 | Prostate Cancer (PC-3) | Not Specified (88.3% inhibition at 1 µM) | [3] |

| Erlotinib (Reference) | Non-small cell lung cancer (NCI-H522) | 1 | [4] |

Signaling Pathway: EGFR Inhibition by Benzothiazole Derivatives

Caption: EGFR signaling pathway inhibition by benzothiazole derivatives.

Signaling Pathway: PI3K/Akt Inhibition by Benzothiazole Derivatives

Caption: PI3K/Akt signaling pathway inhibition by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Data: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 50 | [8] |

| Compound 4 | S. aureus | 50 | [8] |

| Compound 3 | B. subtilis | 25 | [8] |

| Compound 4 | B. subtilis | 25 | [8] |

| Compound 3 | E. coli | 25 | [8] |

| Compound 4 | E. coli | 25 | [8] |

| Compound 16c | S. aureus | 0.025 mM | [9] |

| Compound 16c | S. mutans | 0.203 mM | [9] |

| Kanamycin (Reference) | E. coli | 12.5 | [8] |

| Ampicillin (Reference) | S. aureus | 0.179 mM | [9] |

Antiviral Activity

The benzothiazole scaffold is also a promising pharmacophore for the development of antiviral agents. Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Chikungunya virus (CHIKV).[10][11]

Quantitative Data: In Vitro Antiviral Activity of Benzothiazole Derivatives

| Compound/Derivative | Virus | EC50 (µM) | IC50 (µM) | Reference |

| Compound 27 | HIV-1 RT | - | 0.34 | [10] |

| Compound 42 | HIV-1 | < 7 µg/mL | - | [10] |

| Compound 21 | HCV NS5A | - | Not specified (potent) | [10] |

| Compound 6 | CHIKV | 14.9 | - | [11] |

| Compound 9 | CHIKV | 63.1 | - | [11] |

| Compound 11 | CHIKV | Not specified | - | [11] |

| Compound 13 | CHIKV | Not specified | - | [11] |

Anti-inflammatory Activity

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. The novel benzothiazole derivative BMP326, for example, has been shown to inhibit nitric oxide production and down-regulate the expression of iNOS and COX-2 by suppressing the NF-κB and MAPKs signaling pathways.[12]

Quantitative Data: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| BMP326 | Nitric Oxide Production Inhibition (LPS-induced RAW264.7 cells) | Effective at 5, 10, and 20 µM | [12] |

| Compound A | Cytotoxicity against HepG2 cells (24h) | 56.98 | [13] |

| Compound B | Cytotoxicity against HepG2 cells (24h) | 59.17 | [13] |

| Compound A | Cytotoxicity against HepG2 cells (48h) | 38.54 | [13] |

| Compound B | Cytotoxicity against HepG2 cells (48h) | 29.63 | [13] |

Signaling Pathway: NF-κB Inhibition by Benzothiazole Derivatives

Caption: NF-κB signaling pathway inhibition by benzothiazole derivatives.

Antidiabetic Activity

Certain benzothiazole derivatives have shown potential as antidiabetic agents, primarily through the inhibition of enzymes such as α-amylase, which is involved in carbohydrate digestion.

Quantitative Data: In Vitro Antidiabetic Activity of Benzothiazole Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Compound 2a | α-amylase inhibition | 3.57 | [14] |

| Acarbose (Reference) | α-amylase inhibition | 6.47 | [14] |

| Methanol Extract of Pterocarpus marsupium | α-amylase inhibition | 2.97 | [15] |

| Acarbose (Reference) | α-amylase inhibition | 262.54 | [15] |

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazole Derivatives

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various electrophilic reagents such as aldehydes, carboxylic acids, or acyl chlorides.[5]

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Protocol:

-

To a solution of 2-aminothiophenol in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of the respective aldehyde is added.

-

A catalytic amount of an acid or base may be added to facilitate the reaction.

-

The reaction mixture is heated under reflux for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 2-substituted benzothiazole.

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for another 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of the benzothiazole derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[10]

Protocol:

-

Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of the benzothiazole derivative for 1 hour at 37°C.

-

Infection: The cell monolayers are washed and then infected with the virus-compound mixture.

-

Adsorption: The plates are incubated for 1 hour to allow for virus adsorption to the cells.

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds by their ability to inhibit NO production in stimulated macrophages.

Protocol:

-

Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the benzothiazole derivative.

-

Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a new 96-well plate.

-

Incubation: The plate is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

α-Amylase Inhibition Assay

This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-amylase, an enzyme that breaks down starch into simpler sugars.[11]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 6.9), the benzothiazole derivative at various concentrations, and a solution of α-amylase.

-

Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Substrate Addition: A starch solution is added to initiate the enzymatic reaction.

-

Incubation: The reaction is incubated for a defined time (e.g., 10-30 minutes).

-

Stopping the Reaction: The reaction is stopped by adding a dinitrosalicylic acid (DNSA) color reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, the absorbance of the mixture is measured at 540 nm.

-

Data Analysis: The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ijper.org [ijper.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship (SAR) of benzothiazole analogs.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzothiazole Analogs

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3] The versatility of the benzothiazole nucleus, particularly the potential for substitution at the C-2 and C-6 positions, allows for extensive structural modifications to optimize potency and selectivity for various biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzothiazole analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Structure-Activity Relationship in Anticancer Activity

Benzothiazole derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, topoisomerase, and cytochrome P450 enzymes, as well as the disruption of critical signaling pathways.[2][4]

SAR Insights for Antiproliferative Effects

The anticancer potency of benzothiazole analogs is significantly influenced by the nature and position of substituents on both the benzothiazole core and its appended moieties.

-

Substitution at the 6-position of the Benzothiazole Ring: A chloro-substitution at this position generally confers greater anticancer activity compared to a fluoro-substitution.[5]

-

Substitution on the N-benzyl Moiety (at the 2-position):

-

Electron-Withdrawing Groups (EWGs): The presence of a strong EWG, such as a nitro group (NO₂) at the para-position of the benzyl (B1604629) ring, dramatically enhances anticancer activity. For instance, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7) has shown the highest potency in several studies against cell lines like A431 and A549.[5][6]

-

Electron-Donating Groups (EDGs): The introduction of EDGs, like methoxy (B1213986) groups, can also increase potency compared to unsubstituted analogs.[5]

-